1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related purine analogues involves complex chemical reactions that provide insights into the structural and functional diversity of these compounds. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides demonstrated the potential of purine analogues in antiviral research, highlighting their moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Biological Activities and Potential Therapeutic Applications
- Compounds similar to the one have been explored for their antitumor and vascular relaxing effects. For instance, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines have shown activity against P 388 leukemia, although without potent vascular relaxing effects (Ueda et al., 1987).
- Another area of research has focused on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, which have been tested for their anticancer, anti-HIV-1, and antimicrobial activities, with some compounds showing considerable activity against specific cancer cell lines and moderate anti-HIV-1 activity (Ashour et al., 2012).
Chemical Properties and Reactions
- The chemical reactions and properties of related compounds, such as the methyl rearrangement of methoxy-triazines in both solid and liquid states, provide valuable insights into the reactivity and stability of these complex molecules, which are crucial for their potential applications in drug design and development (Handelsman-Benory et al., 2000).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further studying its synthesis, reactivity, and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry, where similar compounds are often studied for their potential therapeutic effects .
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-10(2)9-21-15(25)13-14(20(5)17(21)26)18-16-22(7-6-8-24)19-11(3)12(4)23(13)16/h12,24H,1,6-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGIWNMJBQGRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=C)C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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